1-(1-(3,4-Difluorobenzyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide
Description
This compound is a structurally complex heterocyclic molecule featuring a benzo[c][1,2,5]thiadiazole 2,2-dioxide core fused with a piperidine ring substituted at the 4-position by a 3,4-difluorobenzyl group. The 3-methyl substituent on the thiadiazole ring enhances steric and electronic modulation, while the difluorobenzyl moiety may improve pharmacokinetic properties, such as metabolic stability and membrane permeability.
Properties
IUPAC Name |
3-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-1-methyl-2λ6,1,3-benzothiadiazole 2,2-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2N3O2S/c1-22-18-4-2-3-5-19(18)24(27(22,25)26)15-8-10-23(11-9-15)13-14-6-7-16(20)17(21)12-14/h2-7,12,15H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPNMVSILGBJGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)CC4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the NLRP3 inflammasome , a cytosolic pattern recognition receptor (PRR) that plays a fundamental role in the response to exogenous and endogenous stimuli. The NLRP3 inflammasome belongs to the NOD-like receptor (NLR) family of PRRs and is a multiprotein complex constituted by the NLRP3 protein, the apoptosis-associated speck-like protein containing a caspase-recruiting domain (ASC), and procaspase-1.
Mode of Action
The compound has been shown to bind to the NLRP3 inflammasome and inhibit its activation. This results in a decrease in IL-1β release in PMA-differentiated THP-1 cells stimulated with LPS/ATP. The compound’s ability to reduce the ATPase activity of human recombinant NLRP3 has also been evaluated.
Biochemical Pathways
The compound’s action on the NLRP3 inflammasome affects the downstream pathway of pyroptosis, a form of programmed cell death, and the release of interleukin-1β (IL-1β), a pro-inflammatory cytokine. By inhibiting the activation of the NLRP3 inflammasome, the compound can prevent pyroptotic cell death and decrease IL-1β release.
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of NLRP3-dependent pyroptosis and a decrease in IL-1β release. These effects can have significant implications in the context of diseases where the NLRP3 inflammasome plays a role, such as certain inflammatory and autoimmune diseases.
Biochemical Analysis
Biochemical Properties
The compound 1-(1-(3,4-Difluorobenzyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their function and activity.
Cellular Effects
1-(1-(3,4-Difluorobenzyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide has been observed to have effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 1-(1-(3,4-Difluorobenzyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide is complex and involves several steps. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(1-(3,4-Difluorobenzyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of 1-(1-(3,4-Difluorobenzyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
1-(1-(3,4-Difluorobenzyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide is involved in several metabolic pathways. This includes interactions with various enzymes or cofactors, and effects on metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of 1-(1-(3,4-Difluorobenzyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide within cells and tissues is a complex process. This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation.
Subcellular Localization
The subcellular localization of 1-(1-(3,4-Difluorobenzyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide and its effects on activity or function are areas of active research. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Biological Activity
1-(1-(3,4-Difluorobenzyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a detailed examination of its biological properties, including anticancer activity, enzyme inhibition, and other pharmacological effects.
Chemical Structure and Properties
The compound has the following molecular formula and structure:
- Molecular Formula : C19H21F2N3O2S
- Molecular Weight : 393.5 g/mol
The structural representation can be summarized as follows:
Anticancer Activity
Research indicates that compounds with a thiadiazole moiety exhibit notable anticancer properties. For instance, derivatives of 1,3,4-thiadiazole have shown significant cytotoxic effects against various cancer cell lines. In particular:
- In vitro Studies : A review highlighted that numerous thiadiazole derivatives demonstrated potent activity against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values ranging from 0.28 to 4.04 μg/mL depending on the specific derivative and structural modifications .
- Mechanism of Action : The anticancer effects are often attributed to the inhibition of tubulin polymerization and modulation of cell cycle progression. For example, specific compounds have been shown to induce cell cycle arrest at the G1 phase and activate apoptotic pathways through caspase activation .
Enzyme Inhibition
Thiadiazole derivatives have also been studied for their enzyme inhibitory activities:
- Acetylcholinesterase (AChE) Inhibition : Several studies have reported on the synthesis and biological evaluation of thiadiazole analogues as inhibitors of AChE. These compounds may offer therapeutic potential for conditions like Alzheimer's disease by enhancing cholinergic transmission .
Case Study 1: Anticancer Efficacy
In a study evaluating the efficacy of various thiadiazole derivatives against lung carcinoma (A549) and breast carcinoma (MCF-7), it was found that modifications to the thiadiazole ring significantly enhanced cytotoxicity. The most potent derivative achieved an IC50 value of 0.28 μg/mL against MCF-7 cells, indicating strong antiproliferative effects .
Case Study 2: Enzyme Inhibition
A series of synthesized thiadiazole compounds were tested for AChE inhibition. The most effective compound exhibited an IC50 value significantly lower than that of standard inhibitors like donepezil, suggesting a promising lead for further development in neurodegenerative disease therapy .
Comparative Analysis of Biological Activities
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacteria and fungi. The compound's structural features may enhance its interaction with microbial targets, making it a candidate for developing new antimicrobial agents .
Antituberculosis Potential
Thiadiazole derivatives have been investigated for their activity against Mycobacterium tuberculosis. Compounds structurally related to 1-(1-(3,4-Difluorobenzyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide have shown promising results in vitro against Mycobacterium smegmatis, indicating potential for further development as antituberculosis agents .
Photodynamic Therapy
The compound's application in photodynamic therapy (PDT) has been explored due to its ability to generate reactive oxygen species upon light activation. This property is crucial for the treatment of cancers where localized destruction of tumor cells is desired. Studies have demonstrated that thiadiazole-containing compounds can serve as effective photosensitizers in PDT .
Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic processes within cells, providing insights into potential therapeutic mechanisms for diseases such as cancer and diabetes .
Cellular Effects
In vitro studies have shown that this compound affects cellular processes such as proliferation and apoptosis in various cell lines. Understanding these effects is critical for assessing the compound's therapeutic potential and safety profile .
Research Case Studies
Chemical Reactions Analysis
General Reactivity of Benzo[c] thiadiazole 2,2-Dioxide Derivatives
The benzo[c] thiadiazole 2,2-dioxide moiety is electron-deficient due to the electron-withdrawing sulfone group, which influences its reactivity. Key reactions for similar systems include:
Reactivity of the Piperidine Substituent
The piperidine ring, substituted with a 3,4-difluorobenzyl group, may participate in:
Key Insight :
The 3,4-difluorobenzyl group may stabilize intermediates through resonance effects, while fluorine atoms could influence regioselectivity in electrophilic substitution reactions.
Potential Metabolic Pathways
While synthetic reactions are undocumented, metabolic pathways for structurally related compounds suggest:
Hypothetical Synthetic Routes
Based on analogous thiadiazole syntheses ( ):
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Core Formation :
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Piperidine Substitution :
Research Gaps and Recommendations
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Experimental Data : No peer-reviewed studies specifically address this compound’s reactivity.
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Theoretical Modeling : DFT calculations could predict sites for electrophilic/nucleophilic attack.
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Biological Activity : Derivatives of 1,3,4-thiadiazoles often show anticancer activity (e.g., ERK inhibition ), suggesting potential bioactivity for this compound.
Key Challenges in Reactivity Studies
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Steric Hindrance : Bulky substituents on the piperidine and thiadiazole rings may limit accessibility to reactive sites.
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Solubility : The sulfone group and fluorinated benzyl substituent may reduce solubility in common organic solvents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The benzo[c][1,2,5]thiadiazole 2,2-dioxide scaffold is part of a broader class of thiadiazole derivatives with diverse pharmacological and material science applications. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of Thiadiazole 1,1-Dioxide Derivatives
Key Findings from Comparative Analysis
Structural Flexibility vs. Bioactivity :
- The target compound’s piperidine and difluorobenzyl groups distinguish it from simpler analogs like Compound 12 (3-methyl-4-phenyl), which lacks fluorine’s metabolic stability benefits. The fluorine atoms may reduce oxidative metabolism, enhancing in vivo half-life .
- In contrast, 1,3,4-thiadiazole derivatives () prioritize antimicrobial activity through nitroaryl and pyrazolyl substituents, suggesting divergent structure-activity relationships (SAR) compared to 1,2,5-thiadiazole dioxides .
Synthetic Complexity :
- The target compound’s synthesis likely requires advanced regioselective functionalization, contrasting with the straightforward cyclization routes for 3,4-diphenyl derivatives (Compound 13), which undergo intramolecular aryl-aryl cyclization under mild conditions .
Pharmacological Potential: While ’s 1,3,4-thiadiazoles show antimicrobial efficacy, the target’s 1,2,5-thiadiazole dioxide core and fluorinated aromatic system align more closely with CNS-targeting agents, analogous to fluorinated neuroleptics or antidepressants .
Q & A
Q. What environmental impact assessments are critical for lab-scale synthesis?
- Methodological Answer : Conduct life-cycle analysis (LCA) to quantify waste (E-factor) and energy consumption. Substitute hazardous solvents (DMF) with biodegradable alternatives (e.g., Cyrene™). Monitor airborne byproducts (GC-MS) and implement green chemistry metrics (e.g., atom economy ≥70%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
